Azepane-2-carboxamide Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Azepane-2-carboxamide Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the shift from flat, rigid aromatic rings to sp3-rich, conformationally flexible heterocycles has been a defining trend. Azepane-2-carboxamide hydrochloride (CAS: 2763749-08-0) has emerged as a highly versatile, privileged chiral scaffold[1]. Featuring a seven-membered nitrogenous ring, a C2-chiral center, and a primary carboxamide group, this molecule provides unique spatial vectors that are inaccessible to traditional five- or six-membered rings (pyrrolidines and piperidines).
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physical properties, mechanistic applications, and synthetic protocols associated with this scaffold. This guide is designed for researchers and drug development professionals seeking to leverage azepane derivatives in high-throughput library synthesis and targeted drug design.
Chemical & Physical Profiling
The physical and chemical properties of a scaffold dictate its behavior in both synthetic workflows and biological systems. The hydrochloride salt form of azepane-2-carboxamide is explicitly chosen for commercial and laboratory use.
Causality of the Salt Form: The free base of azepane-2-carboxamide contains a highly nucleophilic secondary amine (pKa ~10.5). If left unprotonated, the molecule is prone to auto-condensation and degradation over time. By isolating it as a hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. This dramatically enhances the compound's shelf-life, prevents dimerization, and ensures high aqueous solubility—a critical factor for direct use in biological high-throughput screening (HTS) assays[2].
Quantitative Data Summary
| Property | Value | Implication for Drug Design |
| CAS Number | 2763749-08-0[1] | Specific identifier for the stable hydrochloride salt form. |
| Molecular Formula | C7H15ClN2O | Low atom count allows for extensive downstream functionalization. |
| Molecular Weight | 178.66 g/mol [1] | Low MW ensures the final drug candidate can remain within Lipinski's Rule of 5. |
| Ring Size | 7-membered (Azepane) | Provides unique conformational puckering (twist-chair/boat) to probe deep binding pockets. |
| Hydrogen Bonding | 1 Donor, 1 Acceptor | The C2-carboxamide facilitates strong, directional interactions with protein backbones. |
Mechanistic Applications in Drug Discovery
The azepane-2-carboxamide core is not a marketed drug itself, but rather a structural foundation used to build highly potent, target-specific inhibitors. Its utility spans across multiple therapeutic areas:
Complement Factor D Inhibition (Immunology)
Complement Factor D is a serine protease that plays an early, rate-limiting role in the alternative pathway of the complement cascade. It cleaves Factor B to form the C3 convertase (C3bBb)[3]. Overactivation of this pathway leads to severe autoimmune conditions like Paroxysmal Nocturnal Hemoglobinuria (PNH) and Atypical Hemolytic Uremic Syndrome (aHUS).
Pharmaceutical companies (notably Achillion/Alexion) have heavily patented (2S)-azepane-2-carboxamide derivatives as potent small-molecule Factor D inhibitors[4]. The 7-membered azepane ring provides the exact conformational flexibility required to navigate the deep S1 pocket of Factor D, while the carboxamide group forms critical hydrogen bonds with the enzyme's catalytic triad.
Complement Alternative Pathway highlighting Factor D inhibition by azepane derivatives.
CXCR4 Antagonism (Renal Fibrosis & Oncology)
CXCR4 is a chemokine receptor implicated in tumor metastasis and renal fibrosis. Recent molecular dynamics simulations and ADMET profiling have identified specific azepane-2-carboxamide derivatives (e.g., 1-benzyl-7-oxo-N-[2-(pyrrolidin-1-yl)ethyl]azepane-2-carboxamide) as highly stable CXCR4 antagonists[5]. The flexibility of the azepane ring allows the ligand to adapt to the dynamic conformational states of the CXCR4 transmembrane helices, achieving a superior glide score and prolonged residence time compared to rigid piperazine analogs.
Dipeptidyl Peptidase 1 (DPP1) Inhibition
DPP1 (Cathepsin C) is responsible for the activation of serine proteases in neutrophils. Inhibiting DPP1 is a primary therapeutic strategy for neutrophil-dominated inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and rheumatoid arthritis. Nitrile derivatives incorporating the azepane-2-carboxamide core have been successfully developed as reversible covalent inhibitors of DPP1, utilizing the azepane nitrogen as a critical attachment point for the warhead[6].
Experimental Protocols: N-Derivatization Workflow
To utilize Azepane-2-carboxamide hydrochloride in library synthesis, the secondary amine must be selectively functionalized (via alkylation or acylation) without disturbing the primary carboxamide. The following protocol outlines a self-validating system for the N-acylation of the scaffold.
Step-by-Step Methodology
Objective: Synthesize an N-acylated azepane-2-carboxamide lead compound via amide coupling.
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Step 1: Free-Basing and Activation
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Action: Suspend Azepane-2-carboxamide HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under inert N2 atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.
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Causality: The hydrochloride salt must be neutralized to liberate the secondary amine nucleophile. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The use of 3.0 equivalents ensures complete neutralization of the HCl salt while maintaining a basic environment for the subsequent coupling step.
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Step 2: Electrophile Addition
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Action: In a separate vial, pre-activate the desired carboxylic acid (1.1 eq) with HATU (1.2 eq) in DCM for 15 minutes, then transfer this mixture dropwise to the azepane solution.
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Causality: HATU generates a highly reactive HOAt ester intermediate. This specific coupling reagent is selected because it accelerates the reaction at 0°C, minimizing the risk of epimerization/racemization at the sensitive C2 chiral center of the azepane ring.
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Step 3: Self-Validation & Monitoring
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Action: Monitor the reaction via LC-MS after 2 hours.
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Validation: The disappearance of the azepane free base mass (
143.1) and the appearance of the target product mass confirms conversion. If unreacted amine persists, the system dictates the addition of an extra 0.1 eq of HATU rather than increasing the temperature, preserving chiral integrity.
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Step 4: Quenching and Extraction
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Action: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). -
Causality: The mild base neutralizes any residual acid and efficiently partitions the polar HOAt byproducts into the aqueous layer, ensuring a clean organic phase.
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Step 5: Purification
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Action: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (gradient: 0-10% MeOH in DCM). -
Validation: TLC visualization using a ninhydrin stain will confirm the absolute absence of the secondary amine starting material in the purified fractions (ninhydrin reacts with free amines to form a distinct purple/blue color; the acylated product will not stain).
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Step-by-step synthetic workflow for the N-derivatization of the azepane scaffold.
References
- Achillion Pharmaceuticals, Inc. (Google Patents).WO2017035401A1 - Amide compounds for treatment of immune and inflammatory disorders.
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Journal of Biomolecular Structure and Dynamics (Taylor & Francis). Identification of CXCR4 inhibitors as a key therapeutic small molecule in renal fibrosis. Retrieved from:[Link]
- Insmed Incorporated (Google Patents).US11807635B2 - Nitrile derivative that acts as inhibitor of dipeptidyl peptidase 1 and use thereof.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. N-methylazepane-2-carboxamidehydrochloride | Benchchem [benchchem.com]
- 3. WO2017035401A1 - Amide compounds for treatment of immune and inflammatory disorders - Google Patents [patents.google.com]
- 4. WO2017035401A1 - Amide compounds for treatment of immune and inflammatory disorders - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US11807635B2 - Nitrile derivative that acts as inhibitor of dipeptidyl peptidase 1 and use thereof - Google Patents [patents.google.com]
